3-Aminopyridine-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,7H2,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAUMYRJIPPSNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60531128 |

Source

|

| Record name | 3-Aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60531128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50608-99-6 |

Source

|

| Record name | 3-Aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60531128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-pyridine-2-carboxylic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminopyridine-2-carboxamide basic properties

An In-Depth Technical Guide to 3-Aminopyridine-2-carboxamide: Core Properties and Applications

Introduction

This compound, also known as 3-aminopicolinamide, is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino group and a carboxamide group at adjacent positions.[1] This arrangement of functional groups imparts a unique electronic and structural profile, making it a valuable building block and a molecule of significant interest in medicinal chemistry and materials science. Its ability to participate in various chemical reactions and its structural similarity to endogenous molecules make it a versatile intermediate for the synthesis of complex chemical entities with specific biological activities.[2]

This guide provides a comprehensive overview of the fundamental properties, synthesis, spectral characteristics, and key applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical and Structural Properties

The core identity of this compound is defined by its molecular structure and resulting physical properties. These characteristics are foundational for its handling, reactivity, and role in synthetic chemistry.

Chemical Structure

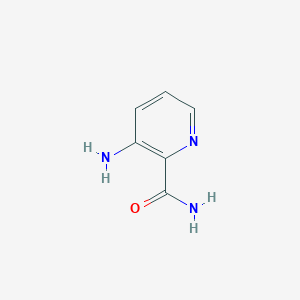

The molecule consists of a pyridine core with a primary amine (-NH₂) at position 3 and a primary amide (-CONH₂) at position 2. The proximity of these groups allows for potential intramolecular hydrogen bonding, influencing its conformation and reactivity.

Caption: Chemical structure of this compound.

Core Properties

A summary of the key physicochemical properties is presented below. This data is essential for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source(s) |

| CAS Number | 50608-99-6 | [1][2][3] |

| Molecular Formula | C₆H₇N₃O | [1][2][3] |

| Molecular Weight | 137.14 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Aminopicolinamide, 3-Aminopyridine-2-carboxylic acid amide | [1][2] |

| Appearance | Beige crystalline powder | [2] |

| Boiling Point | 369.2°C at 760 mmHg | [4] |

| Density | ~1.3 g/cm³ | [4] |

| XLogP3 | 0.3 | [1][4] |

Synthesis and Reactivity

The synthesis of this compound is crucial for its availability in research. The primary route involves the amidation of its corresponding carboxylic acid precursor.

Synthetic Workflow

The most common laboratory-scale synthesis starts with 3-aminopyridine-2-carboxylic acid. Direct amidation is often challenging, thus requiring the activation of the carboxylic acid group to facilitate the reaction with an amine source (typically ammonia or its equivalent). A widely used and efficient method employs a coupling agent such as 1,1'-carbonyldiimidazole (CDI).

Causality in Experimental Choice: The use of CDI is advantageous as it reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate.[5] This intermediate readily undergoes nucleophilic attack by an amine. The byproducts of this reaction, imidazole and carbon dioxide, are easily removed, simplifying the purification process.[5]

Caption: Generalized workflow for the synthesis of N-substituted aminopyridine carboxamides.

Experimental Protocol: Amide Formation via CDI Coupling

This protocol is adapted from established methods for the synthesis of related carboxamides.[5]

-

Activation: Dissolve 3-aminopyridine-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).

-

Add 1,1'-carbonyldiimidazole (CDI) (approx. 1.3 equivalents) to the solution at room temperature. Stir the mixture until the effervescence from CO₂ evolution ceases, indicating the formation of the acylimidazole intermediate.

-

Amination: Introduce the amine source (e.g., an ammonia solution or an appropriate amine for N-substituted derivatives) (approx. 1.5 equivalents) to the reaction mixture.

-

Reaction: The reaction can be promoted by heating, for instance, using microwave irradiation at 120°C for 30 minutes to drive the reaction to completion.[5]

-

Workup and Purification: After cooling, the reaction mixture is typically quenched with water and extracted with an appropriate organic solvent. The final product is then purified using standard techniques such as recrystallization or column chromatography.

Spectral Characterization

Spectroscopic data is vital for confirming the identity and purity of the synthesized compound. Below are the expected characteristics based on the molecule's structure.

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the pyridine ring. - Amide Protons (-CONH₂): A broad singlet, typically downfield (~7.5-8.5 ppm), which is exchangeable with D₂O.[6] - Amine Protons (-NH₂): A broad singlet, which is also exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the range of 165-175 ppm. - Aromatic Carbons: Five distinct signals in the aromatic region (~110-160 ppm), with carbons attached to nitrogen atoms appearing more downfield. |

| IR Spectroscopy | - N-H Stretching: Two distinct bands for the primary amine (-NH₂) and primary amide (-CONH₂) in the 3100-3500 cm⁻¹ region.[6] - C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.[6] - N-H Bending (Amide II): A band around 1620-1590 cm⁻¹.[6] - Aromatic C=C/C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (137.14). The base peak is often due to the formation of a stable acylium ion upon fragmentation.[6] |

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[2] The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds.

Neurological Disorders

The aminopyridine core is known to influence neurotransmitter systems.[2] Derivatives are explored for their potential to enhance cognitive function and as therapeutic agents for neurodegenerative diseases like multiple sclerosis.[2] The functional groups on this compound provide handles for chemical modification to develop new drug candidates targeting these conditions.

Antimicrobial and Anticancer Research

Structurally related aminopyrazine carboxamides have demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis.[5][7] This suggests that this compound could be a valuable starting point for developing novel antitubercular agents. Furthermore, derivatives of the related 3-amino-pyrazine-2-carboxamide scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[8][9] This highlights the potential of this chemical class in oncology drug discovery.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates several potential hazards.

Hazard Identification

The compound is classified with the following GHS hazard statements:

| Hazard Code | Statement | Source(s) |

| H302 | Harmful if swallowed | [1][4] |

| H315 | Causes skin irritation | [1][4] |

| H319 | Causes serious eye irritation | [1][4] |

| H335 | May cause respiratory irritation | [1][4] |

Recommended Handling and Storage

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability, storage at refrigerated temperatures (0-8 °C) is recommended.[2]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water.[10] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[10]

References

- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2020).

- 3-Aminopyridine-2-carboxylic acid amide. Chem-Impex.

- 3-AMINO-PYRIDINE-2-CARBOXYLIC ACID AMIDE. CymitQuimica.

- 3-Amino-pyridine-2-carboxylic acid amide.

- 3-Aminopyridine. Organic Syntheses.

- 3 - SAFETY D

- Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2022). MDPI.

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024).

- 3-AMINOPYRIDINE MSDS. Loba Chemie.

- 4 - SAFETY D

- 3-Amino-2-pyridinecarboxylic acid synthesis. ChemicalBook.

- 3-Aminopyridine-2-carboxylic acid ethyl ester Safety D

- This compound. Santa Cruz Biotechnology.

- 50608-99-6, 3-AMINO-PYRIDINE-2-CARBOXYLIC ACID AMIDE Formula. ECHEMI.

- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2020). MDPI.

- 3-AMINO-PYRIDINE-2-CARBOXYLIC ACID AMIDE synthesis. ChemicalBook.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). Royal Society of Chemistry.

- 3-Aminopyridine. NIST WebBook, National Institute of Standards and Technology.

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PubMed.

- HPLC Methods for analysis of 3-Aminopyridine.

- 3-Aminopicolinic acid.

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu

- Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia.

- Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Reddit.

- Infrared (IR) Spectroscopy. University of Colorado Boulder.

- Synthesis of 3-Aminopyridine.

- 3-Aminopyridine-2-carboxylic acid, 97%. Thermo Scientific Chemicals.

- N-(3-aminopropyl)pyridine-2-carboxamide.

- pKa Data Compiled by R. Williams. University of Wisconsin-Madison.

- 2-Aminopyridine-3-carboxylic acid(5345-47-1). ChemicalBook.

- Spectroscopy of Carboxylic Acid Deriv

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1966). CHIMIA.

Sources

- 1. 3-Amino-pyridine-2-carboxylic acid amide | C6H7N3O | CID 13238725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Aminopicolinamide: Structure, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-aminopicolinamide, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The document elucidates the molecule's core chemical identity, including its IUPAC nomenclature and detailed structural features. Key physicochemical properties are systematically tabulated and discussed in the context of their implications for drug development and chemical synthesis. Furthermore, this guide explores the role of 3-aminopicolinamide as a versatile chemical intermediate, particularly in the synthesis of bioactive molecules targeting neurological disorders. The content herein is intended for researchers, chemists, and drug development professionals, offering field-proven insights grounded in authoritative data.

Chemical Identity and Molecular Structure

3-Aminopicolinamide is a substituted pyridine derivative, characterized by an amino group (-NH₂) at the 3-position and a carboxamide group (-CONH₂) at the 2-position of the pyridine ring. This unique arrangement of functional groups dictates its chemical reactivity and biological activity.

-

IUPAC Name : The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-aminopyridine-2-carboxamide [1].

-

Synonyms : It is also commonly known by several other names, including 3-amino-2-pyridinecarboxamide, 3-aminopicolinic amide, and simply 3-aminopicolinamide[1][2][3].

The presence of the pyridine nitrogen, the primary amine, and the amide group makes the molecule capable of acting as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.

Molecular Structure Diagram

The 2D structure of 3-aminopicolinamide is presented below, illustrating the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of 3-aminopicolinamide are summarized below.

| Property | Value | Reference |

| Molecular Weight | 137.14 g/mol | [1][2] |

| XLogP3 | 0.3 | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

| Topological Polar Surface Area | 82 Ų | [1][2] |

| Boiling Point | 369.2°C at 760 mmHg | [2] |

| Density | 1.3±0.1 g/cm³ | [2] |

| Flash Point | 177.1±22.3 °C | [2] |

The low XLogP3 value of 0.3 suggests that 3-aminopicolinamide is a relatively polar molecule, consistent with its multiple hydrogen bond donors and acceptors. This polarity, along with a topological polar surface area (TPSA) of 82 Ų, indicates that passive diffusion across biological membranes might be moderate. These parameters are crucial for computational modeling in the early phases of drug design to predict oral bioavailability and CNS penetration.

Synthesis and Manufacturing

3-Aminopicolinamide serves as a key building block in organic synthesis.[4] While multiple synthetic routes can be envisioned, a common conceptual pathway involves the functionalization of a pre-existing pyridine core. A representative workflow starts from 3-aminopicolinic acid, the corresponding carboxylic acid analog.

The conversion of the carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using peptide coupling reagents, followed by reaction with ammonia or an ammonia equivalent.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 3-aminopicolinamide.

Representative Experimental Protocol

This protocol is a generalized procedure based on standard amidation reactions. Note: This procedure should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.

-

Activation: To a stirred solution of 3-aminopicolinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Amination: To the reaction mixture, add a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium hydroxide (excess), dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure 3-aminopicolinamide.

-

Characterization: Confirm the identity and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery and Development

The true value of 3-aminopicolinamide for drug development professionals lies in its utility as a versatile chemical intermediate.[5] Its structure is a privileged scaffold, meaning it is a framework that can bind to multiple biological targets with high affinity.

-

Neurological Disorders : The 3-aminopyridine scaffold is a known feature in compounds investigated for neurological conditions. Researchers have explored its derivatives for potential therapeutic benefits in conditions like multiple sclerosis and other neurodegenerative diseases, possibly through the modulation of neurotransmitter systems.[4]

-

Intermediate for Complex Molecules : It serves as a crucial starting point for the synthesis of more complex chemical entities.[4] The amino and amide groups provide reactive handles for further chemical modifications, allowing chemists to build a diverse library of compounds for screening and lead optimization.

-

Bioactive Molecule Synthesis : Its structural features are valuable in the synthesis of a variety of bioactive molecules. The pyridine ring is a common feature in many approved drugs, and the specific substitution pattern of 3-aminopicolinamide offers a unique entry point for novel drug candidates.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-aminopicolinamide is associated with the following hazards:

-

H315 : Causes skin irritation[1].

-

H319 : Causes serious eye irritation[1].

-

H335 : May cause respiratory irritation[1].

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Aminopicolinamide is a chemically significant molecule with a well-defined structure and a valuable set of physicochemical properties. Its primary importance in the scientific community stems from its role as a key intermediate in the synthesis of high-value, complex molecules for the pharmaceutical industry. The insights provided in this guide underscore its utility and potential in the ongoing search for novel therapeutics, particularly in the realm of neurological disorders. A thorough understanding of its chemistry and handling is essential for any researcher or organization involved in advanced drug discovery and development.

References

-

PubChem. 3-Amino-pyridine-2-carboxylic acid amide | C6H7N3O | CID 13238725. [Link]

Sources

- 1. 3-Amino-pyridine-2-carboxylic acid amide | C6H7N3O | CID 13238725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3-AMINO-PYRIDINE-2-CARBOXYLIC ACID AMIDE | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-AMINO-PYRIDINE-2-CARBOXYLIC ACID AMIDE | 50608-99-6 [amp.chemicalbook.com]

3-Aminopyridine-2-carboxamide mechanism of action

An In-depth Technical Guide to the Mechanism of Action of the 3-Aminopyridine-2-carboxamide Class

Executive Summary

The this compound framework represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of targeted therapeutics. While the parent molecule is primarily a foundational building block, its derivatives have yielded compounds with profound biological activity. This guide provides a detailed exploration of the mechanism of action of the most clinically significant derivative, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) , a potent inhibitor of ribonucleotide reductase. We will dissect its primary anticancer mechanism, delve into its key dose-limiting toxicity, explore its neuroprotective potential, and contextualize the role of the parent compound as a privileged scaffold for generating novel therapeutics targeting a diverse range of biological pathways.

Clarification of Terms: A Scaffold and Its Lead Derivative

It is critical to distinguish between the parent scaffold, This compound , and its extensively studied derivative, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) . The parent compound is a stable chemical intermediate, valued for its synthetic accessibility and the diverse chemical modifications it can undergo.[1] The majority of in-depth mechanistic and clinical data available pertains to Triapine, which has been evaluated in numerous clinical trials for cancer.[2][3] This guide will therefore focus on the well-elucidated mechanisms of Triapine as the exemplary agent of this chemical class, while also highlighting the broader therapeutic potential unlocked by modifying the parent scaffold.

Part 1: The Primary Mechanism of Triapine: Potent Inhibition of Ribonucleotide Reductase

The primary anticancer mechanism of Triapine is its potent inhibition of ribonucleotide reductase (RNR).[4] RNR is a critical enzyme in all living cells, responsible for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). This is the sole de novo pathway for producing the deoxyribonucleotides (dNTPs) required for both DNA synthesis and repair.[4][5]

The Role of Ribonucleotide Reductase (RNR)

The RNR enzyme consists of two distinct subunits:

-

M1 Subunit (R1): The larger subunit, which contains the enzyme's active site where nucleotide reduction occurs.

-

M2 Subunit (R2): The smaller subunit, which houses a crucial di-iron center. This iron center stabilizes a tyrosyl free radical that is essential for initiating the catalytic reaction.[4][6]

Cancer cells, with their high proliferation rates, are exquisitely dependent on a continuous supply of dNTPs, making RNR a prime target for anticancer therapy.

Molecular Interaction: Iron Chelation and Radical Quenching

Triapine's mechanism is a classic example of targeted enzyme inactivation through metal chelation.

-

Formation of a Chelate: Triapine readily chelates divalent metal cations, particularly ferrous iron (Fe²⁺).

-

Inactivation of the M2 Subunit: The Triapine-Fe²⁺ complex directly targets the di-iron center within the M2 subunit of RNR.

-

Radical Annihilation: This interaction generates reactive oxygen species locally, which annihilate the essential tyrosyl free radical.[4] Without this radical, the enzyme is rendered inactive and cannot perform nucleotide reduction.

The downstream effect is a rapid depletion of the intracellular dNTP pool. This starves the cell of the necessary building blocks for DNA replication, leading to S-phase arrest and, ultimately, apoptosis. Furthermore, the lack of dNTPs cripples the cell's ability to repair DNA damage, a mechanism that makes Triapine a powerful sensitizer for DNA-damaging chemotherapies and radiation.[4]

Caption: Mechanism of Ribonucleotide Reductase (RNR) inhibition by Triapine.

Part 2: Clinical Profile: Toxicity and Neuroprotection

Dose-Limiting Toxicity: Methemoglobinemia

The very mechanism that makes Triapine an effective RNR inhibitor—iron chelation—is also responsible for its primary dose-limiting toxicity: methemoglobinemia.[4]

-

Mechanism: Hemoglobin in red blood cells relies on a ferrous iron (Fe²⁺) atom to reversibly bind and transport oxygen. Triapine can interact with this Fe²⁺ within hemoglobin, catalyzing its oxidation to ferric iron (Fe³⁺).

-

Methemoglobin Formation: The resulting molecule, methemoglobin (MetHb), is incapable of carrying oxygen.

-

Clinical Manifestation: While the body has natural reductase systems (like cytochrome b5 reductase) to convert MetHb back to hemoglobin, high doses of Triapine can overwhelm this capacity.[4] When MetHb levels rise above 10-15%, patients can experience symptoms of hypoxia, such as dyspnea (shortness of breath), headache, and cognitive changes, as oxygen delivery to tissues is impaired.[4] This toxicity is a critical consideration in clinical dosing and patient monitoring.

Caption: Mechanism of Triapine-induced methemoglobinemia.

Neuroprotective Activity of Triapine (PAN-811)

Intriguingly, Triapine (developed under the name PAN-811 for neurological indications) has demonstrated potent neuroprotective properties. It effectively blocks neuronal death from ischemic and hypoxic insults.[5][6] This activity appears to stem from a mechanism distinct from RNR inhibition.

The proposed neuroprotective mechanism involves the neutralization of two key mediators of excitotoxic cell death:

-

Free Radical Scavenging: The molecule can directly scavenge damaging free radicals.

-

Calcium Modulation: It is thought to suppress excessive intracellular free calcium, a central trigger for apoptotic pathways in neurons.[5][6]

This dual activity highlights the complex pharmacology of the molecule, with potential applications beyond oncology.

Part 3: Methodologies for Mechanistic Elucidation

Validating the mechanism of an RNR inhibitor like Triapine requires a multi-faceted approach. The following protocols provide a framework for such an investigation.

Protocol 1: In Vitro Ribonucleotide Reductase Inhibition Assay

Objective: To quantify the direct inhibitory effect of a test compound on RNR enzyme activity.

Methodology:

-

Enzyme Preparation: Obtain purified recombinant human RNR (M1 and M2 subunits).

-

Reaction Mixture: Prepare a reaction buffer containing a ribonucleotide substrate (e.g., ¹⁴C-labeled CDP), a reducing agent (dithiothreitol), and magnesium acetate.

-

Incubation: Add the RNR enzyme to the reaction mixture in the presence of varying concentrations of the test compound (e.g., Triapine) or a vehicle control. Incubate at 37°C.

-

Reaction Quenching: Stop the reaction by adding perchloric acid.

-

Product Separation: The product (¹⁴C-dCDP) must be separated from the substrate. This is typically done by treating the mixture with snake venom phosphodiesterase to convert dCDP to the deoxynucleoside dC, followed by separation using HPLC or thin-layer chromatography.

-

Quantification: Measure the radioactivity of the product fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration to determine the IC₅₀ value.

Causality: This assay directly measures the compound's effect on the enzyme's catalytic function, providing definitive evidence of RNR inhibition. The use of a purified enzyme system isolates the interaction from other cellular processes.

Protocol 2: Cell-Based DNA Synthesis Assay (BrdU Incorporation)

Objective: To measure the downstream effect of RNR inhibition on cellular DNA synthesis.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa, HCT116) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a duration relevant to the cell cycle (e.g., 24 hours).

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, to the cell culture medium and incubate for 2-4 hours. During this time, proliferating cells will incorporate BrdU into their newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution to expose the incorporated BrdU.

-

Immunodetection: Add a peroxidase-conjugated anti-BrdU antibody that specifically binds to the incorporated BrdU.

-

Substrate Reaction: Add a peroxidase substrate (e.g., TMB). The enzyme will catalyze a colorimetric reaction.

-

Measurement: Measure the absorbance using a microplate reader. The intensity of the color is directly proportional to the amount of DNA synthesis.

-

Data Analysis: Normalize the results to control wells and calculate the IC₅₀ for inhibition of DNA synthesis.

Causality: This assay confirms that the enzyme inhibition observed in vitro translates into the expected biological outcome—a halt in DNA replication—within a cellular context.

Part 4: this compound as a Privileged Scaffold

While Triapine's story is one of potent RNR inhibition, the parent this compound molecule is a testament to the power of scaffold-based drug discovery. Its chemical structure is readily modifiable, allowing medicinal chemists to create libraries of derivatives with diverse biological activities.[1]

By altering the substituents on the pyridine ring, the amide nitrogen, or the amino group, researchers have developed compounds that target completely different proteins and pathways:

-

FGFR Inhibitors: By adding specific aryl groups to the amide nitrogen, derivatives have been created that potently inhibit Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[7]

-

Antimicrobial Agents: Other modifications have yielded compounds with significant activity against bacteria and fungi, including Mycobacterium tuberculosis.[8][9][10]

-

Kinase Inhibitors: The scaffold has been used to design inhibitors for other kinases, such as Ataxia Telangiectasia and Rad3 Related (ATR) protein kinase, which is involved in the DNA damage response.[8]

Caption: The this compound core as a versatile scaffold.

Conclusion

The this compound class provides a compelling case study in drug development. Its premier derivative, Triapine, functions through a well-defined mechanism of RNR inhibition via iron chelation, leading to the depletion of dNTPs and the sensitization of cancer cells to DNA damage. This same chemical property, however, results in a predictable methemoglobinemia toxicity. Concurrently, the parent scaffold serves as a highly adaptable platform for medicinal chemists, enabling the creation of novel therapeutics against a wide array of biological targets, from protein kinases to microbial enzymes. The continued exploration of this chemical space promises to yield further innovative candidates for treating human disease.

References

- A multicenter phase II trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) and gemcitabine in advanced non-small-cell lung cancer with pharmacokinetic evaluation using peripheral blood mononuclear cells. PubMed.

- Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. PMC - NIH.

- 3-Aminopyridine-2-carboxylic acid amide. Chem-Impex.

- Neuroprotective activity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (PAN-811), a cancer therapeutic agent. PubMed.

- Neuroprotective Activity of 3‐Aminopyridine‐2‐Carboxaldehyde Thiosemicarbazone (PAN‐811), a Cancer Therapeutic Agent. PMC - PubMed Central.

- Study Details | NCT00004213 | 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone in Treating Patients With Solid Tumors. ClinicalTrials.gov.

- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH.

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH.

- Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.

- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI.

- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. NIH.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A multicenter phase II trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) and gemcitabine in advanced non-small-cell lung cancer with pharmacokinetic evaluation using peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective activity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (PAN-811), a cancer therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Activity of 3‐Aminopyridine‐2‐Carboxaldehyde Thiosemicarbazone (PAN‐811), a Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 3-Aminopyridine-2-carboxamide derivatives

An In-Depth Technical Guide to the Biological Activities of 3-Aminopyridine-2-carboxamide Derivatives

Abstract

The this compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile core for the development of therapeutic agents with a wide array of biological activities. This technical guide provides an in-depth analysis of the key pharmacological properties of these derivatives, intended for researchers, scientists, and drug development professionals. We will explore their mechanisms of action in major therapeutic areas, including oncology, infectious diseases, and neuroprotection. The discussion is grounded in field-proven insights, explaining the causal relationships behind experimental designs and structure-activity relationships (SAR). This guide synthesizes data from preclinical studies, presents detailed experimental protocols for validation, and uses visual diagrams to clarify complex biological pathways and workflows, offering a comprehensive resource for advancing research on this promising class of compounds.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Core Structure

The this compound core consists of a pyridine ring with an amino group at the C3 position and a carboxamide group at the C2 position. This arrangement creates a unique electronic and steric environment, allowing the molecule to form multiple hydrogen bonds and engage in various non-covalent interactions with biological targets. The amino group and the carboxamide moiety can act as both hydrogen bond donors and acceptors, a feature critical for binding to the hinge region of kinases or the active sites of other enzymes. Furthermore, the pyridine ring and the carboxamide substituent offer multiple points for chemical modification, enabling the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.

General Synthetic Strategies

The synthesis of this compound derivatives typically starts from commercially available 3-aminopyridine-2-carboxylic acid or its precursors.[1][2][3] The methodologies are robust and allow for the creation of diverse chemical libraries for screening.

A common synthetic route involves the activation of the carboxylic acid group followed by amidation with a desired amine. Another approach is the aminolysis of a corresponding methyl ester intermediate.[4] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[4][5]

Caption: General synthetic pathways for this compound derivatives.

Anticancer Activities: Targeting Proliferation and Survival

This scaffold has demonstrated significant potential in oncology through multiple mechanisms of action, primarily as inhibitors of critical enzymes involved in cell signaling and DNA replication.

Mechanism 1: Inhibition of Kinase Signaling

The structural features of the this compound core make it an ideal scaffold for designing ATP-competitive kinase inhibitors.

2.1.1. Targeting c-Met and FGFR Kinases The HGF/c-Met and FGF/FGFR signaling pathways are crucial drivers of tumor growth, invasion, and metastasis.[6][7] Derivatives of this class have been designed as potent inhibitors of these receptor tyrosine kinases. By occupying the ATP-binding pocket, these compounds block the autophosphorylation of the kinase and shut down downstream pro-survival pathways like MAPK and AKT.[6][8] A series of 2-aminopyridine-3-carboxamide derivatives showed promising c-Met inhibitory activity, with one compound exhibiting an IC50 of 0.022 µM.[6] Similarly, derivatives designed by scaffold hopping from known FGFR inhibitors led to potent pan-FGFR inhibitors.[7]

Caption: Inhibition of receptor tyrosine kinase signaling by derivatives.

2.1.2. Targeting Mitotic Kinases (MPS1, Aurora) Monopolar Spindle 1 (MPS1) and Aurora kinases are essential for proper cell division, and their inhibition is a validated anticancer strategy. A fragment-based screening approach identified 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, a related scaffold, as a ligand-efficient inhibitor of both MPS1 and the Aurora kinase family, demonstrating the utility of this core in targeting cell cycle progression.[9]

Table 1: In Vitro Kinase Inhibitory Activity of Selected Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Source |

|---|---|---|---|

| 2-Aminopyridine-3-carboxamide | c-Met | 0.022 | [6] |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | 1.1 | [9] |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | >50 | [9] |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B | 3.6 | [9] |

| 3-Amino-pyrazine-2-carboxamide | FGFR1-4 | Potent (sub-µM) |[7] |

2.1.3. Protocol: In Vitro Kinase Inhibition Assay This protocol outlines a standard method for determining the IC50 value of a compound against a target kinase.

-

Reagents and Materials: Purified recombinant kinase, corresponding substrate peptide, ATP, kinase buffer, test compound stock (in DMSO), 96-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation: Perform serial dilutions of the test compound in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

-

Kinase Reaction: To each well, add 5 µL of the test compound dilution, 10 µL of a kinase/substrate mixture, and initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

-

Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed according to the manufacturer's instructions for the detection reagent. This typically involves measuring luminescence or fluorescence.

-

Data Analysis: Subtract the background signal from all wells. Normalize the data to the DMSO control (100% activity). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism 2: Inhibition of DNA Synthesis via Ribonucleotide Reductase (RNR)

A closely related derivative, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (also known as Triapine or 3-AP), is a potent inhibitor of ribonucleotide reductase (RNR).[10][11] RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[12]

2.2.1. Mechanism of Action: Iron Chelation The anticancer activity of 3-AP stems from its ability to chelate the Fe²⁺ cofactor at the active site of the RNR's small subunit.[10][12] This interaction disrupts an essential tyrosyl free radical required for the enzyme's catalytic activity, thereby halting the production of dNTPs and inducing cell death.[11][12] This mechanism also explains a key toxicity of 3-AP: methemoglobinemia, which occurs when the compound interacts with Fe²⁺ in hemoglobin.[12]

Antimicrobial Activities: A Broad Spectrum of Efficacy

Derivatives of 3-aminopyrazine-2-carboxamide, a closely related isostere, have shown significant promise as antimicrobial agents, particularly against mycobacteria.[4][5][13]

Antimycobacterial Activity

With the rise of multidrug-resistant tuberculosis (MDR-TB), novel antitubercular agents are urgently needed.[14] Several studies have reported the synthesis and evaluation of 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis.[5][14]

3.1.1. Structure-Activity Relationship (SAR) Insights The antimicrobial activity is highly dependent on the nature of the substituent on the carboxamide nitrogen.

-

Phenyl Derivatives: Substitution on the phenyl ring can significantly enhance activity. For example, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as a highly active compound with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against M. tuberculosis H37Rv.[4][5][13]

-

Alkyl Derivatives: Antimycobacterial and antibacterial activity was found to increase with the length of the alkyl chain.[4][13]

-

Benzyl Derivatives: These generally show weaker activity compared to phenyl and alkyl derivatives.[5][13]

3.1.2. Putative Mechanism: Inhibition of Prolyl-tRNA Synthetase (ProRS) While the exact mechanism is not fully elucidated for all derivatives, some active compounds are believed to target mycobacterial Prolyl-tRNA Synthetase (ProRS), an essential enzyme in protein synthesis. This represents a different mechanism from currently used antitubercular agents, which is advantageous for treating resistant strains.[14]

Table 2: In Vitro Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

| Compound ID | Substituent (R) | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) | Source |

|---|---|---|---|---|

| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 | [5][15] |

| 20 | 4-(trifluoromethyl)phenyl | 62.5 | 222 | [15] |

| 10 | n-hexyl | 500 (weak activity) | - | [5] |

| 11 | n-heptyl | 250 (weak activity) | - |[5] |

Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Susceptibility

This is a standard, colorimetric method for determining the MIC of compounds against mycobacteria.[14]

-

Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC enrichment to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0.

-

Compound Plating: In a 96-well microplate, add 100 µL of sterile broth to all wells. Add 100 µL of the test compound at 2x the highest desired concentration to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well. Include a drug-free well (growth control) and a well with broth only (sterility control).

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.

-

Developing: Prepare a fresh solution of Alamar Blue reagent and sterile 10% Tween 80. Add 30 µL of this mixture to each well.

-

Reading: Re-incubate the plate for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Neuroprotective Properties: Counteracting Excitotoxicity and Ischemia

The RNR inhibitor 3-AP (referred to as PAN-811 in neuroprotective studies) demonstrates potent neuroprotective activity against ischemic and hypoxic damage.[10][11]

Mechanism: Neutralizing Calcium Influx and Free Radicals

In models of stroke and neurodegeneration, excessive glutamate release leads to excitotoxicity, characterized by a massive influx of intracellular calcium (Ca²⁺) and the generation of damaging free radicals. 3-AP acts by neutralizing these two key effectors of neuronal death.[10][11] It can fully protect primary cortical neurons even when added up to six hours after the ischemic insult, highlighting a clinically relevant therapeutic window.[10]

Table 3: In Vitro Neuroprotective Activity of 3-AP (PAN-811)

| Condition | Metric | Value (µM) | Source |

|---|---|---|---|

| Ischemic Neurotoxicity | Complete Blockade | 0.5 | [10][11] |

| Ischemic Neurotoxicity | EC50 | ~0.35 | [10] |

| Hypoxic Toxicity | Complete Blockade | 1.2 | [10][11] |

| Hypoxic Toxicity | EC50 | ~0.75 |[10] |

Protocol: In Vitro Ischemic Neurotoxicity Assay (Oxygen-Glucose Deprivation)

This protocol simulates ischemic conditions in a primary neuronal culture.

-

Cell Culture: Plate primary cortical or striatal neurons on poly-D-lysine coated plates and culture for 7-10 days.

-

OGD Insult: Replace the normal culture medium with a glucose-free DMEM. Place the cultures in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) at 37°C for a defined period (e.g., 60-90 minutes) to induce ischemic injury.

-

Treatment: After the insult, return the cultures to normal, glucose-containing medium under normoxic conditions. Add the test compound (e.g., PAN-811) at various concentrations. Include a vehicle control.

-

Incubation: Incubate the treated cultures for 24 hours.

-

Viability Assessment: Measure cell viability using a standard method such as the LDH release assay (measuring cell death) or MTT assay (measuring metabolic activity).

-

Data Analysis: Quantify the percentage of neuroprotection afforded by the compound relative to the vehicle-treated, oxygen-glucose deprived control. Calculate the EC50 value from the dose-response curve.

Concluding Remarks and Future Directions

The this compound scaffold is a remarkably versatile platform for the design of novel therapeutics. The derivatives exhibit a broad range of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects, driven by distinct and well-characterized mechanisms of action.

-

In Oncology, the ability to target multiple critical pathways, from kinase signaling to DNA synthesis, provides a strong rationale for their continued development. Future work should focus on improving selectivity to minimize off-target effects and exploring their use in combination therapies.

-

In Infectious Disease, the activity against M. tuberculosis, including potentially resistant strains, is of high importance. Elucidating the precise molecular targets and optimizing for better pharmacokinetic profiles will be key to translating these findings into clinical candidates.

-

In Neurology, the potent, post-insult neuroprotective activity of related compounds warrants further investigation for acute conditions like stroke.

The rich SAR data available for this class, combined with robust synthetic accessibility, positions this compound derivatives as a highly attractive area for continued research and drug discovery efforts.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-pyridine-2-carboxylic acid amide | C6H7N3O | CID 13238725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective activity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (PAN-811), a cancer therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Activity of 3‐Aminopyridine‐2‐Carboxaldehyde Thiosemicarbazone (PAN‐811), a Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

3-Aminopyridine-2-carboxamide: A Technical Guide to its Function as a Ribonucleotide Reductase Inhibitor

Introduction: The Critical Role of Ribonucleotide Reductase in Cellular Proliferation

Ribonucleotide reductase (RNR) is a cornerstone enzyme in cellular biology, exclusively responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the fundamental building blocks of DNA.[1] This process involves the conversion of ribonucleoside diphosphates (NDPs) to 2'-deoxyribonucleoside diphosphates (dNDPs).[2] Given its rate-limiting role in DNA replication and repair, RNR is a highly attractive target for anticancer and antiviral therapies.[3][4] The mammalian RNR is a tetrameric enzyme composed of two distinct subunits: the large R1 subunit (also known as RRM1) and the small R2 subunit (RRM2).[5] The R1 subunit houses the substrate-binding and allosteric regulatory sites, while the R2 subunit contains a di-iron center that stabilizes a crucial tyrosyl free radical.[2][6] This radical is essential for initiating the reduction of the ribose sugar.[6] Consequently, agents that can disrupt this radical or the iron center are potent inhibitors of RNR and, by extension, cellular proliferation.

3-Aminopyridine-2-carboxamide (Triapine): A Potent RNR Inhibitor

This compound, also known as Triapine or 3-AP, is a synthetic heterocyclic carboxaldehyde thiosemicarbazone that has emerged as a powerful RNR inhibitor with significant antineoplastic activity.[7][8] It belongs to a class of compounds that are markedly more potent than hydroxyurea, the first-generation RNR inhibitor used in clinical practice.[8][9] Triapine has demonstrated a broad spectrum of antitumor activity in preclinical models and has been the subject of numerous Phase I and II clinical trials for various malignancies, including leukemia and advanced solid tumors.[10][11][12]

Mechanism of Action: A Multi-pronged Attack on the RNR Enzyme

The primary mechanism of action of Triapine is the targeted inactivation of the R2 subunit of ribonucleotide reductase.[7] This is achieved through a coordinated process involving iron chelation and the generation of reactive oxygen species (ROS).

-

Iron Chelation: Triapine is a potent iron chelator.[5][7] It binds to the ferric iron (Fe³⁺) within the di-iron center of the RRM2 subunit.[11] This chelation disrupts the structural integrity of the active site, which is critical for the stability of the tyrosyl free radical.

-

Redox Cycling and ROS Generation: The Triapine-iron complex is redox-active. The chelated Fe³⁺ is reduced to ferrous iron (Fe²⁺). This Triapine-Fe²⁺ complex can then react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[11][13]

-

Radical Quenching: The generated ROS are highly reactive and quench the essential tyrosyl free radical on the RRM2 subunit.[11][13] The annihilation of this radical completely halts the catalytic activity of the RNR enzyme, as it can no longer initiate the reduction of ribonucleotides.

This multi-step process leads to a profound depletion of the intracellular dNTP pools, which in turn inhibits DNA synthesis and repair.[2][14] This inability to repair DNA damage makes cancer cells particularly vulnerable to Triapine, especially when used in combination with DNA-damaging agents like radiation or cisplatin.[2]

A notable consequence of Triapine's interaction with iron is the potential for inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the Fe³⁺ state, rendering it unable to transport oxygen.[6] This is a known dose-limiting toxicity and requires careful monitoring in clinical settings.[6]

Caption: Mechanism of RNR Inhibition by Triapine.

Structure-Activity Relationship (SAR) Insights

SAR studies on pyridine-2-carboxaldehyde thiosemicarbazones have provided valuable insights for optimizing the potency of these RNR inhibitors.[15] Key findings include:

-

Position of the Amino Group: The position of the amino group on the pyridine ring is critical. 3-aminopyridine derivatives are generally more potent inhibitors of RNR than their 5-aminopyridine counterparts.[15]

-

Amino vs. Hydroxy Substitution: 3-aminopyridine derivatives show greater activity than the corresponding 3-hydroxy derivatives.[15]

-

N-Acetylation: Acetylation of the 3-amino group leads to a significant reduction in both in vitro and in vivo activity, suggesting that the free amino group is important for the compound's inhibitory function.[15]

These findings underscore the importance of the specific electronic and steric properties of the heterocyclic ring system for effective interaction with the RNR enzyme.[15][16]

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Triapine is essential for its clinical application.

-

Bioavailability: Oral Triapine has been shown to have good bioavailability, estimated at around 59-67%.[12][17][18] This allows for more convenient oral dosing regimens compared to intravenous administration.[10][18]

-

Elimination: Triapine has a relatively short elimination half-life, typically around 1 to 3 hours.[19] Elimination is primarily through metabolism, with only a small fraction of the drug excreted unchanged in the urine.[19]

-

Pharmacodynamic Effects: A direct correlation has been observed between Triapine exposure (AUC or Cmax) and methemoglobin levels, which serves as a key pharmacodynamic marker.[17] At clinically relevant plasma concentrations (0.6 to 1 µM), a decrease in dATP and dGTP pools has been demonstrated in circulating leukemia cells, confirming target engagement.[14]

-

Influence of Smoking: Smoking has been found to increase the clearance of Triapine, which may be due to the induction of metabolic enzymes.[10][18]

| Pharmacokinetic Parameter | Value | Reference |

| Oral Bioavailability | ~59-67% | [12][17][18] |

| Tmax (Oral) | ~1.3 h | [17] |

| Elimination Half-life (T₁/₂) | ~1-3 h | [19] |

| Primary Elimination Route | Metabolism | [19] |

Experimental Protocols

Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine)

The synthesis of Triapine can be achieved through the condensation of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide.[20] A common route to the aldehyde precursor involves the oxidation of 3-nitro-2-picoline.[20]

Step 1: Synthesis of 3-Aminopyridine-2-carboxaldehyde

-

Oxidation: Oxidize 3-nitro-2-picoline with selenium dioxide to generate 3-nitropyridine-2-carboxaldehyde.[20]

-

Protection (Optional but Recommended): Convert the aldehyde to a more stable cyclic ethylene acetal to protect it during the subsequent reduction step.[20]

-

Reduction: Reduce the nitro group of the acetal-protected compound to an amino group via catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst).[20]

-

Deprotection: Hydrolyze the acetal under acidic conditions to regenerate the aldehyde, yielding 3-aminopyridine-2-carboxaldehyde.

Step 2: Condensation to form Triapine

-

Dissolve 3-aminopyridine-2-carboxaldehyde in a suitable solvent, such as ethanol.

-

Add an equimolar amount of thiosemicarbazide to the solution.[20]

-

Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours) to facilitate the condensation reaction.

-

Cool the reaction mixture to allow the product, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, to crystallize.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under a vacuum.

-

The final product can be further purified by recrystallization if necessary.

In Vitro Ribonucleotide Reductase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of Triapine against purified RNR enzyme by measuring the conversion of a radiolabeled substrate.[21]

Materials:

-

Purified recombinant human RRM1 and RRM2 subunits.

-

Assay Buffer: 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 150 mM KCl, 5% glycerol.[22]

-

Substrate: [³H]CDP (radiolabeled cytidine diphosphate).[21]

-

Allosteric Effector: ATP.

-

Reducing System: Dithiothreitol (DTT) or a system with human thioredoxin 1 (hTrx1), human thioredoxin reductase 1 (hTrxR1), and NADPH.[22]

-

Triapine (dissolved in DMSO).

-

Quenching Solution: Perchloric acid or methanol.

-

Crotalus atrox snake venom (for dephosphorylation).

-

Dowex-1-borate columns.

-

Scintillation cocktail and counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, RRM1 and RRM2 subunits, the allosteric effector (e.g., 3 mM ATP), and the reducing system (e.g., 15 mM DTT).[22][23]

-

Inhibitor Addition: Add varying concentrations of Triapine (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.[23]

-

Initiate Reaction: Start the reaction by adding the [³H]CDP substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).[21][23]

-

Quench Reaction: Stop the reaction by adding a quenching solution (e.g., methanol) and placing the tubes on ice.[24]

-

Dephosphorylation: Add Crotalus atrox snake venom to the mixture to dephosphorylate the resulting [³H]dCDP to [³H]deoxycytidine.

-

Separation: Separate the radiolabeled deoxycytidine from the unreacted [³H]CDP using Dowex-1-borate columns.[21]

-

Quantification: Measure the radioactivity of the eluted deoxycytidine product using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Triapine concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for an in vitro RNR inhibition assay.

Cell-Based Assay for Antiproliferative Activity

This protocol measures the effect of Triapine on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., L1210 leukemia, CaSki cervical cancer).[2][16]

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

Triapine stock solution (dissolved in DMSO).

-

96-well cell culture plates.

-

Cell proliferation reagent (e.g., MTT, WST-1, or resazurin).

-

Plate reader (spectrophotometer or fluorometer).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of Triapine in complete culture medium. Remove the old medium from the cells and add the medium containing various concentrations of Triapine (and a vehicle control with the same percentage of DMSO).

-

Incubation: Incubate the treated cells for a specified duration, typically 48 to 72 hours, to allow for effects on proliferation.

-

Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions. This reagent is converted by viable, metabolically active cells into a colored or fluorescent product.

-

Incubation with Reagent: Incubate the plate for an additional 1-4 hours to allow for the colorimetric/fluorometric reaction to develop.

-

Measurement: Measure the absorbance or fluorescence of each well using a plate reader at the appropriate wavelength.

-

Data Analysis:

-

Subtract the background reading from a "medium only" control.

-

Normalize the data by expressing the readings from treated wells as a percentage of the vehicle-treated control wells (% viability).

-

Plot the % viability against the logarithm of the Triapine concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[19]

-

Clinical Applications and Future Directions

Triapine has shown promise in clinical trials, particularly as a radiosensitizer and in combination with chemotherapy.[1][10] By inhibiting RNR, Triapine prevents the repair of DNA damage induced by radiation and cytotoxic drugs, leading to synergistic antitumor effects.[2][25] Ongoing and completed clinical trials have explored its use in cervical cancer, neuroendocrine tumors, and glioblastoma.[1][7]

Future research is likely to focus on:

-

Optimizing dosing schedules to maximize efficacy while managing toxicities like methemoglobinemia.[10]

-

Identifying predictive biomarkers to select patient populations most likely to respond to Triapine-based therapies.

-

Developing novel analogs of Triapine with improved therapeutic indices.

-

Exploring new combination strategies with other targeted agents and immunotherapies.

Triapine represents a significant advancement in the development of RNR inhibitors. Its potent mechanism of action and demonstrated clinical activity, particularly in combination regimens, solidify its position as a valuable agent in the armamentarium against cancer.

References

- Population Pharmacokinetic-Pharmacodynamic Modeling for Triapine to Optimize Dosing Regimen - ScienceOpen. (n.d.).

- Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC - NIH. (n.d.).

- Triapine - About 2 — Nanopharmaceutics, Inc. (n.d.).

- A Phase II Randomized Control Trial of Triapine Plus Lutetium Lu 177 Dotatate Versus Lutetium Lu 177 Dotatate Alone for Well-Differentiated Somatostatin Receptor-Positive Neuroendocrine Tumors | Joint Clinical Trials Office. (n.d.).

- Ribonucleotide Reductase Inhibition Enhances Chemoradiosensitivity of Human Cervical Cancers - PMC - NIH. (n.d.).

- Abstract 2800: Pharmacokinetics, bioavailability, and pharmacodynamics of oral triapine. (2023). Cancer Research.

- Phase I and pharmacodynamic study of Triapine, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed. (n.d.).

- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. (n.d.).

- Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - MDPI. (n.d.).

- A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substr

- Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer. (2025). FEBS Letters.

- Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed. (n.d.).

- Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones - PubMed. (n.d.).

- Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI. (n.d.).

- Dose finding, bioavailability, and PK-PD of oral triapine with concurrent chemoradiation for locally advanced cervical cancer and vaginal cancer (ETCTN 9892) - University of Kentucky. (n.d.).

- Phase I and Pharmacokinetic Study of Triapine, a Potent Ribonucleotide Reductase Inhibitor, Administered Daily for Five Days in Patients with Advanced Solid Tumors | Clinical Cancer Research - AACR Journals. (n.d.).

- Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed. (n.d.).

- Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase - PubMed. (n.d.).

- A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - NIH. (n.d.).

- A phase I and pharmacokinetic study of oral 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, NSC #663249) in the treatment of advanced stage solid cancers - NIH. (n.d.).

- Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity - MD Anderson Cancer Center. (n.d.).

- Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone - PubMed. (n.d.).

- 3-Aminopyridine - Organic Syntheses Procedure. (n.d.).

- In vitro high throughput screening assay of novel inhibitors with reconstituted ribonucleotide reductase holoenzyme | Cancer Research - AACR Journals. (n.d.).

- 3-Amino-2-pyridinecarboxylic acid synthesis - ChemicalBook. (n.d.).

- A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PubMed Central. (n.d.).

- A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substr

- Development of Ribonucleotide Reductase Inhibitor: A Review on Structure Activity Relationships - ResearchG

- Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed. (n.d.).

- Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer | Biochemistry - ACS Public

- Ribonucleotide Reductase Inhibitor 3-AP Induces Oncogenic Virus Infected Cell Death and Represses Tumor Growth - PMC. (n.d.).

- Comparative Analysis of Ribonucleotide Reductase Inhibitors: A Guide for Researchers - Benchchem. (n.d.).

- Structural and Biochemical Investigation of Class I Ribonucleotide Reductase from the Hyperthermophile Aquifex aeolicus | Biochemistry - ACS Public

- Identification of Non-nucleoside Human Ribonucleotide Reductase Modul

- Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitiz

- 3-Aminopyridine-2-carboxylic acid amide - Chem-Impex. (n.d.).

- A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC. (n.d.).

- Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors - Der Pharma Chemica. (n.d.).

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs - NIH. (n.d.).

- MECHANISTIC UNDERSTANDING OF RIBONUCLEOTIDE REDUCTASE INHIBITION BY HALOGENATED NUCLEOTIDE ANTICANCER AGENTS - Cornell eCommons. (n.d.).

- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. (n.d.).

Sources

- 1. A Phase II Randomized Control Trial of Triapine Plus Lutetium Lu 177 Dotatate Versus Lutetium Lu 177 Dotatate Alone for Well-Differentiated Somatostatin Receptor-Positive Neuroendocrine Tumors | Joint Clinical Trials Office [jcto.weill.cornell.edu]

- 2. Ribonucleotide Reductase Inhibition Enhances Chemoradiosensitivity of Human Cervical Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]

- 8. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. scienceopen.com [scienceopen.com]

- 11. mdpi.com [mdpi.com]

- 12. A phase I and pharmacokinetic study of oral 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, NSC #663249) in the treatment of advanced stage solid cancers – A California Cancer Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I and pharmacodynamic study of Triapine, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. scholars.uky.edu [scholars.uky.edu]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Aminopyridine Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aminopyridine Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry

The aminopyridine carboxamide core is a prominent scaffold in modern drug discovery, recognized for its ability to form key interactions with a variety of biological targets. This structural motif consists of a pyridine ring bearing both an amino group and a carboxamide substituent. The strategic placement of these functional groups, combined with the inherent properties of the pyridine ring—a bioisostere of benzene with enhanced water solubility and hydrogen bonding capacity—makes it a versatile framework for the design of potent and selective therapeutic agents.[1]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of aminopyridine carboxamides, delving into their synthesis, biological evaluation, and applications across different therapeutic areas. We will examine how modifications to this core structure influence activity against key drug targets, with a focus on kinase inhibition, antimicrobial activity, and potential applications in neurodegenerative diseases.

I. Aminopyridine Carboxamides as Kinase Inhibitors: A Powerful and Versatile Class